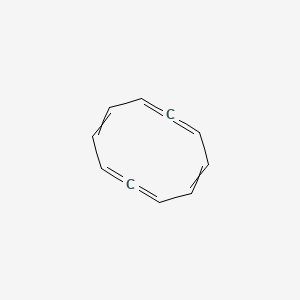
Cyclodeca-1,2,4,6,7,9-hexaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclodeca-1,2,4,6,7,9-hexaene is a fascinating organic compound characterized by its unique structure, consisting of a ten-membered carbon ring with six conjugated double bonds. This compound falls under the category of annulenes, which are monocyclic hydrocarbons with alternating single and double bonds. The study of this compound provides valuable insights into the properties and behaviors of medium-sized ring systems, making it a subject of interest in organic chemistry .
Méthodes De Préparation
The synthesis of cyclodeca-1,2,4,6,7,9-hexaene involves several steps, often starting from simpler precursors. One common synthetic route includes the cyclization of linear polyenes under specific conditions. For instance, the compound can be synthesized by the cyclization of a suitable diene precursor using a transition metal catalyst. The reaction conditions typically involve high temperatures and inert atmospheres to prevent unwanted side reactions .
advancements in synthetic organic chemistry may pave the way for more efficient production techniques in the future .
Analyse Des Réactions Chimiques
Cyclodeca-1,2,4,6,7,9-hexaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or ozone, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclodecane.
Substitution: Electrophilic substitution reactions can occur, where halogens or other substituents replace hydrogen atoms on the ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields diketones or carboxylic acids, while reduction results in the formation of cyclodecane .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of cyclodeca-1,2,4,6,7,9-hexaene involves its interactions with various molecular targets and pathways. The compound’s conjugated double bonds allow it to participate in electron transfer processes, making it a potential candidate for applications in organic electronics and photovoltaics . Additionally, its ability to undergo various chemical reactions enables it to interact with biological molecules, potentially influencing cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Cyclodeca-1,2,4,6,7,9-hexaene can be compared with other similar compounds, such as:
Cycloocta-1,3,5,7-tetraene: This compound has a smaller ring size and fewer double bonds, resulting in different chemical properties and reactivity.
Cyclododeca-1,3,5,7,9,11-hexaene: With a larger ring size, this compound exhibits different conformational and electronic properties compared to this compound.
Cyclonona-1,2,4,5,7,8-hexaene: This compound has a similar number of double bonds but a different ring size, leading to variations in stability and reactivity.
The uniqueness of this compound lies in its specific ring size and conjugation pattern, which contribute to its distinct chemical and physical properties .
Propriétés
Numéro CAS |
663599-31-3 |
|---|---|
Formule moléculaire |
C10H8 |
Poids moléculaire |
128.17 g/mol |
InChI |
InChI=1S/C10H8/c1-2-4-6-8-10-9-7-5-3-1/h1-4,7-10H |
Clé InChI |
HVIPDMMFBOJNPL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C=CC=CC=C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


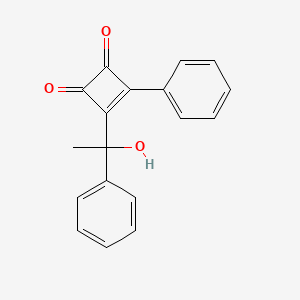
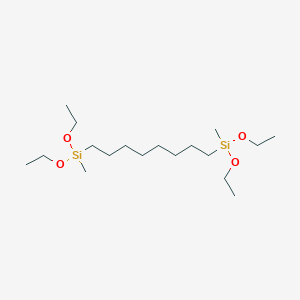

![1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene](/img/structure/B14232120.png)
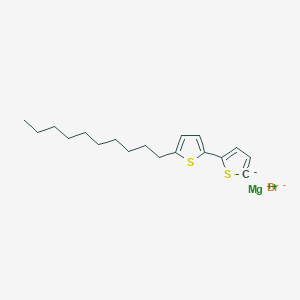
![4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine](/img/structure/B14232135.png)
![Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane](/img/structure/B14232136.png)
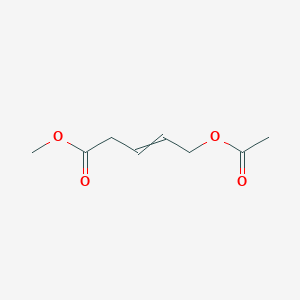
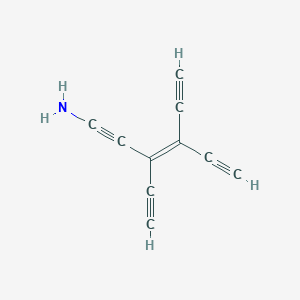
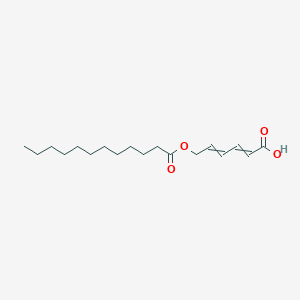
![3-[(5R)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl]-1,3-oxazolidin-2-one](/img/structure/B14232161.png)
![2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-oxazole](/img/structure/B14232165.png)
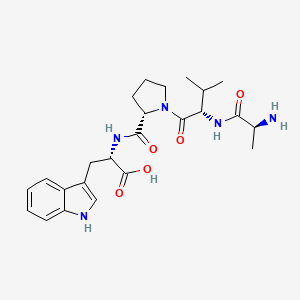
![2-fluoro-5-[[propan-2-yl-[(3S)-pyrrolidin-3-yl]amino]methyl]benzonitrile](/img/structure/B14232181.png)
